molecular formula C15H8N2S5 B14635099 Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate CAS No. 52739-89-6

Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate

Cat. No.: B14635099
CAS No.: 52739-89-6
M. Wt: 376.6 g/mol
InChI Key: IDEZLPMZZCWGFY-UHFFFAOYSA-N
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Description

Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate is a compound that features a unique structure combining benzothiazole rings with a trithiocarbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(1,3-benzothiazol-2-yl)] carbonotrithioate can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and a suitable base, followed by cyclization to form the benzothiazole ring . Other methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate is unique due to its trithiocarbonate group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidative degradation .

Properties

CAS No.

52739-89-6

Molecular Formula

C15H8N2S5

Molecular Weight

376.6 g/mol

IUPAC Name

bis(1,3-benzothiazol-2-ylsulfanyl)methanethione

InChI

InChI=1S/C15H8N2S5/c18-15(21-13-16-9-5-1-3-7-11(9)19-13)22-14-17-10-6-2-4-8-12(10)20-14/h1-8H

InChI Key

IDEZLPMZZCWGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=S)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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